molecular formula C24H25N7O B6534008 2-{[1,1'-biphenyl]-4-yl}-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one CAS No. 1058456-02-2

2-{[1,1'-biphenyl]-4-yl}-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B6534008
CAS No.: 1058456-02-2
M. Wt: 427.5 g/mol
InChI Key: VKFWBAHSRSHCLN-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a biphenyl core linked to a piperazine moiety substituted with a 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine group. The biphenyl segment contributes aromatic stability and hydrophobicity, while the triazolo-pyrimidine-piperazine system is characteristic of bioactive molecules, particularly kinase inhibitors and heterocyclic therapeutics . Its synthesis likely involves Friedel–Crafts acylation for the biphenyl-acetyl group and nucleophilic substitution for the piperazine-triazolo-pyrimidine assembly, consistent with methodologies described for analogous compounds .

Properties

IUPAC Name

1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O/c1-2-31-24-22(27-28-31)23(25-17-26-24)30-14-12-29(13-15-30)21(32)16-18-8-10-20(11-9-18)19-6-4-3-5-7-19/h3-11,17H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFWBAHSRSHCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)C5=CC=CC=C5)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility (Ethanol, g/L) Key Substituents Source
Target Compound C₃₁H₃₁N₇O¹ 541.63 Not reported Not reported 3-Ethyl-triazolo-pyrimidine
2-{[1,1'-Biphenyl]-4-yl}-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one C₂₉H₂₇N₇O₂ 517.58 Not reported Not reported 3-(4-Methoxyphenyl)-triazolo-pyrimidine
1-(4-((3′-(Benzo-1,4-dioxan-6-yl)-2′-chloro-3-methoxy-[1,1′-biphenyl]-4-yl)methyl)piperazin-1-yl)ethan-1-one (8c) C₂₉H₂₉ClN₂O₄ 505.01 211–213 0.147 Benzo-1,4-dioxane, Chloro-methoxy-biphenyl
2-Phenyl-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one C₂₄H₂₂N₇O 444.49 Not reported Not reported 3-Phenyl-triazolo-pyrimidine

Key Observations:

  • Piperazine Linkage: The ethanone-piperazine bridge is conserved across analogues, suggesting its role in maintaining conformational flexibility for target binding .
  • Biphenyl Modifications : Unlike compound 8c, which includes a chloro-methoxy-biphenyl group for enhanced electronic effects, the target compound retains a simple biphenyl system, prioritizing hydrophobicity over polar interactions .

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